molecular formula C11H15ClN2O B11883649 1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride CAS No. 1219381-51-7

1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride

Cat. No.: B11883649
CAS No.: 1219381-51-7
M. Wt: 226.70 g/mol
InChI Key: SZVBAHZVILUGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring, with an amino group at the 1-position and a methyl group at the 3-position. Its molecular formula is C₁₀H₁₃ClN₂O, and it has a molecular weight of 212.68 g/mol . The compound is available as a high-purity (≥98%) research chemical, with CAS numbers 253324-91-3 (free base) and 425663-71-4 (stereospecific (S)-enantiomer hydrochloride) . It is commonly used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological and cardiovascular systems .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14;/h2-5,10H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVBAHZVILUGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856923
Record name 1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219381-51-7
Record name 1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Protocol (Example A4 from):

  • Reaction Setup :

    • Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate (42.0 g, 168 mmol) is dissolved in ethanol (126 mL).

    • Sodium ethoxide (57 g, 168 mmol) is added, and the mixture is stirred at 50°C for 5 hours to form the oxime intermediate.

  • Hydrogenation :

    • The reaction mixture is concentrated, treated with 1N HCl (420 mL), and 5% Pd/C (8.9 g).

    • Hydrogen gas is introduced at room temperature for 8.5 hours.

  • Workup :

    • The catalyst is removed via filtration, and the filtrate is basified to extract the product into dichloromethane.

    • Evaporation yields the free base, which is converted to the hydrochloride salt with HCl.

Yield : 86% (27.6 g) as a white solid.

Cyclization of Aminoethyl-Benzene Derivatives

Cyclization strategies exploit intramolecular amide bond formation. A key intermediate, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one , is alkylated at the amide nitrogen using aminoethyl chlorides under basic conditions.

Microwave-Assisted Alkylation ():

  • Substrate : (S)-3-methyl-4,5-dihydro-1H-benzo[e][1,diazepin-2(3H)-one.

  • Conditions :

    • K₂CO₃ in DMF under microwave irradiation (90 seconds).

    • Regiospecific alkylation occurs at N-4 due to enhanced anion formation under microwave heating.

  • Outcome :

    • Complete conversion to the N-4 alkylated product, confirmed by ab initio calculations (MP2/6-31G*).

Reductive Amination and Salt Formation

Reductive amination of ketone precursors followed by HCl treatment provides an alternative route.

Patent Methodology ():

  • Intermediate Synthesis :

    • Diethyl ketomalonate reacts with benzylhydroxylamine hydrochloride in NaOH/ethanol at 60°C.

  • Cyclization :

    • The intermediate is treated with oxalyl chloride in ethyl acetate, forming a diacyl chloride.

  • Reduction :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the benzyl group, followed by HCl addition to precipitate the hydrochloride salt.

Key Data :

  • Temperature : 25–60°C.

  • Solvents : Ethyl acetate, toluene.

  • Yield : 70–80% after purification.

Chiral Resolution and Enantiomeric Purity

The (S)-enantiomer is preferentially synthesized using chiral auxiliaries or resolution techniques.

Example from:

  • Chiral Pool Synthesis :

    • L-amino acids serve as starting materials to introduce stereochemistry.

    • Asymmetric hydrogenation with chiral ligands (e.g., BINAP) ensures enantiomeric excess >99%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
HydrogenationEthyl hydroxyimino derivativePd/C, H₂, HCl86>95
CyclizationBenzodiazepinoneMicrowave, K₂CO₃9298
Reductive AminationDiethyl ketomalonateOxalyl chloride, Pd/C8097

Industrial-Scale Considerations

Large-scale production emphasizes cost-efficiency and safety:

  • Catalyst Recycling : Pd/C is recovered via filtration and reused, reducing costs.

  • Solvent Selection : Ethyl acetate and toluene are preferred for their low toxicity and ease of removal.

  • Process Optimization :

    • Example : A 100 g batch hydrogenation at 60°C under 1 bar H₂ achieves 88% yield with >98% purity.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Over-reduction of the benzazepinone ring is minimized by controlling H₂ pressure and reaction time.

  • Enantiomer Separation :

    • Chiral chromatography or enzymatic resolution ensures high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research has indicated that derivatives of benzo[d]azepine compounds exhibit significant antidepressant effects. A study demonstrated that certain analogues could act as effective inhibitors of serotonin reuptake, thus enhancing serotonergic neurotransmission. The structural similarity of 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride to established antidepressants suggests its potential role in treating mood disorders .

Anxiolytic Effects
In addition to antidepressant activity, compounds similar to this compound have shown anxiolytic properties. Studies utilizing animal models have indicated that these compounds can reduce anxiety-like behaviors, possibly through modulation of GABAergic systems .

Neuropharmacology

NMDA Receptor Modulation
Recent investigations have highlighted the role of this compound as a modulator of NMDA receptors. This modulation is crucial in the context of neurodegenerative diseases where glutamate excitotoxicity plays a significant role. The compound's ability to inhibit NMDA receptor-mediated currents suggests its therapeutic potential in conditions like Alzheimer's disease .

AMPAR Antagonism
The compound has also been studied for its antagonistic effects on AMPA-type glutamate receptors. In vitro studies have shown that it can effectively inhibit AMPAR-mediated synaptic transmission, which is beneficial in conditions characterized by excessive glutamatergic activity .

Case Study 1: Antidepressant Activity

In a controlled study, various derivatives of the benzo[d]azepine class were tested for their serotonin reuptake inhibition capabilities. The results indicated that certain modifications to the structure significantly enhanced their efficacy compared to traditional SSRIs .

Case Study 2: Neuroprotective Effects

A series of experiments were conducted to assess the neuroprotective effects of this compound in models of excitotoxicity. The compound demonstrated a dose-dependent reduction in neuronal cell death when exposed to high levels of glutamate .

Mechanism of Action

The mechanism of action of 1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzazepin-2(3H)-one Derivatives

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Amino, 3-methyl 425663-71-4 C₁₀H₁₃ClN₂O 212.68 Methyl at C3, amino at N1, hydrochloride salt
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one HCl 1-Amino 2411634-46-1 C₁₀H₁₂N₂O·HCl 212.68 Lacks methyl group; simpler substitution
3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one HCl 3-Amino 889214-87-3 C₁₀H₁₃ClN₂O 212.68 Amino at C3 instead of N1
Ivabradine Hydrochloride Dimethoxy, cyclobutazenyl groups 155974-00-8 C₂₇H₃₆N₂O₅·HCl 505.04 Complex substituents; clinically used for angina
7-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one 7-Methoxy N/A C₁₁H₁₃NO₂ 191.23 Methoxy group alters electronic properties
3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 3-Bromo 86499-96-9 C₁₀H₁₀BrNO 240.10 Bromine enhances reactivity for cross-coupling

Key Observations :

  • Substituent Position: The 1-amino group in the target compound distinguishes it from analogs like 3-amino derivatives (e.g., CAS 889214-87-3), which may exhibit different binding affinities in biological systems .
  • Halogen vs. Alkyl : Brominated analogs (e.g., CAS 86499-96-9) are more reactive in Suzuki-Miyaura couplings, whereas methyl groups enhance lipophilicity .

Mechanistic Insights :

  • The 1-amino group in the target compound may mimic natural ligands in enzyme-binding pockets, similar to benazepril’s interaction with angiotensin-converting enzyme (ACE) .
  • Methylation at C3 reduces polarity, enhancing blood-brain barrier penetration compared to polar analogs like 7-methoxy derivatives .

Biological Activity

1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride (CAS Number: 425663-71-4) is a compound of interest due to its potential therapeutic applications. This compound belongs to the class of benzoazepines, which are known for various biological activities including neuropharmacological effects and potential anti-cancer properties.

  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : 226.71 g/mol
  • Purity : ≥98%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to affect dopamine and serotonin receptors, which are crucial in modulating mood and behavior.

Neuropharmacological Effects

Research indicates that this compound exhibits anxiolytic and antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which may contribute to its mood-stabilizing properties. A study highlighted the compound's ability to reduce anxiety-like behavior in rodents, suggesting its potential as a therapeutic agent for anxiety disorders .

Anticancer Properties

Recent investigations have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. In vitro studies revealed that the compound inhibits cell proliferation and induces apoptosis in human cancer cells, particularly in breast and prostate cancer models. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyModelFindings
Pendergrass et al. (2024)Rodent modelDemonstrated anxiolytic effects; increased serotonergic activity.
Smith et al. (2023)Cancer cell linesInduced apoptosis in breast and prostate cancer cells; inhibited proliferation.
Johnson et al. (2022)In vitroEnhanced dopamine receptor activity; potential for neuroprotective effects.

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines showed that treatment with this compound led to a marked decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride, and how can intermediates be characterized?

  • Methodology : Synthesis often involves multi-step reactions, including cyclization of aryl radicals (e.g., 6-exo or 7-endo pathways) and functional group modifications. Key intermediates can be characterized using IR spectroscopy (e.g., C=O stretches at ~1650 cm⁻¹ for lactams) and NMR. For example, 1H-NMR^1 \text{H-NMR} signals for dihydrobenzoazepinone derivatives typically show resonances for aromatic protons (6.5–7.5 ppm), methyl groups (1.0–1.5 ppm), and NH/amine protons (broad signals at 2.5–4.0 ppm) .
  • Data Interpretation : Rotameric forms in intermediates may lead to split peaks in NMR, requiring variable-temperature NMR or computational modeling to resolve .

Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

  • Analytical Workflow :

Mass Spectrometry : Exact mass determination (e.g., ESI-HRMS) to verify molecular formula (e.g., calculated vs. observed m/z for [M+H]⁺) .

X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for resolving stereochemistry or tautomeric forms .

IR/NMR : Cross-validate functional groups (e.g., lactam C=O in IR) and proton environments .

Q. What IUPAC naming conventions apply to this compound, and how does its structure differ from related benzazepinones?

  • Nomenclature : The core structure is a 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold with a 3-methyl substituent and an amino group at position 1. The "dihydro" designation indicates partial saturation of the azepine ring .
  • Structural Differentiation : Compare with analogues like 3-chloro derivatives (used in Benazepril synthesis) or brominated variants (e.g., 3-bromo-4,5-dihydrobenzoazepinone) by analyzing substituent effects on reactivity and spectral data .

Advanced Research Questions

Q. How can computational modeling predict the sigma-1 receptor (σ1R) binding affinity of derivatives of this compound?

  • Approach :

Docking Studies : Use programs like AutoDock Vina to model interactions between the benzazepinone scaffold and σ1R binding pockets. Key interactions include hydrogen bonding with the lactam oxygen and hydrophobic contacts with the methyl group .

MM-PBSA Scoring : Calculate binding free energies to rank derivatives. For example, replacing the benzoxazolone moiety with isoindoline-1,3-dione may enhance affinity by introducing additional H-bond acceptors .

  • Validation : Correlate computational results with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR splitting) arising from dynamic rotational isomerism?

  • Experimental Design :

Variable-Temperature NMR : Perform 1H-NMR^1 \text{H-NMR} at elevated temperatures (e.g., 60°C) to coalesce split peaks caused by slow rotation around amide bonds .

DFT Calculations : Model rotational barriers using Gaussian or ORCA to predict energy differences between rotamers .

  • Case Study : For 1-(4-(nitromethyl)-4,5-dihydrobenzoazepinone), VT-NMR revealed two rotamers with ΔG‡ ~12 kcal/mol, consistent with DFT predictions .

Q. How can synthetic pathways be optimized to improve yields of 1-amino-3-methyl derivatives while minimizing side reactions?

  • Optimization Strategies :

Catalysis : Use palladium catalysts for Suzuki couplings or Buchwald-Hartwig aminations to introduce aryl/amine groups efficiently .

Purification : Employ flash chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from EtOH/H₂O) to isolate pure products. For example, derivatives with nitro or halogen substituents often require gradient elution .

Byproduct Mitigation : Monitor reaction progress via TLC to quench reactions before over-oxidation or dimerization occurs .

Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomeric purity be ensured?

  • Stereochemical Impact : The (S)-enantiomer may exhibit higher σ1R affinity due to optimal spatial alignment with the receptor’s chiral pocket. For example, (S)-configured benzazepinones showed 10-fold higher binding than (R)-isomers in docking studies .
  • Enantiopure Synthesis :

Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control asymmetric induction during cyclization .

Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and validate purity via optical rotation or CD spectroscopy .

Data Contradiction Analysis

Q. How should researchers address conflicting mass spectrometry data (e.g., observed vs. calculated m/z)?

  • Troubleshooting Steps :

Ionization Artifacts : Check for adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) or in-source fragmentation. Use high-resolution MS (HRMS) to distinguish isotopic patterns .

Sample Purity : Re-purify via preparative HPLC to remove contaminants contributing to unexpected peaks .

Computational Validation : Compare experimental m/z with predicted values using tools like ChemCalc or mMass .

Tables of Key Data

Analytical Parameter Typical Values/Techniques References
Molecular Weight 226.11 g/mol (exact mass)
IR C=O Stretch 1650–1660 cm⁻¹ (lactam)
1H-NMR^1 \text{H-NMR} (DMSO-d₆) δ 1.2–1.5 (CH₃), 2.8–3.5 (NH₂), 6.5–7.5 (Ar-H)
Synthetic Yield 45–65% (for alkylated derivatives)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.